molecular formula C10H28O2Si4 B024746 1,2-Bis(tetramethyldisiloxanyl)ethane CAS No. 229621-70-9

1,2-Bis(tetramethyldisiloxanyl)ethane

Cat. No.: B024746
CAS No.: 229621-70-9
M. Wt: 292.67 g/mol
InChI Key: AKQMLRBPSBBUDH-UHFFFAOYSA-N
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Description

1,2-Bis(tetramethyldisiloxanyl)ethane is an organosilicon compound with the molecular formula C10H30O2Si4. It is characterized by the presence of two tetramethyldisiloxanyl groups attached to an ethane backbone. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(tetramethyldisiloxanyl)ethane can be synthesized through a multi-step process involving the reaction of tetramethyldisiloxane with ethylene. The reaction typically requires the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(tetramethyldisiloxanyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol groups.

    Reduction: Reduction reactions can convert silanol groups back to siloxane groups.

    Substitution: The compound can participate in substitution reactions where one or more of its silicon atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,2-Bis(tetramethyldisiloxanyl)ethane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced materials, including organosilica membranes and polymers.

    Biology: The compound is explored for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.

    Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in membrane technology and materials science.

    1,2-Bis(vinylphenyl)ethane: Used as a cross-linking agent in polymer chemistry.

Uniqueness

1,2-Bis(tetramethyldisiloxanyl)ethane is unique due to its specific structural features, which confer distinct chemical properties. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring high thermal and chemical stability.

Properties

InChI

InChI=1S/C10H28O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQMLRBPSBBUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28O2Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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